Sodium 3-(piperazin-2-yl)propanoate

Solubility Salt Form Selection Aqueous Synthesis

Sodium 3-(piperazin-2-yl)propanoate (CAS 1796902-11-8) is a sodium carboxylate salt of 3-(piperazin-2-yl)propanoic acid, characterized by the molecular formula C₇H₁₃N₂NaO₂ and a molecular weight of 180.18 g/mol. It belongs to the class of piperazine derivatives, which are widely employed as pharmaceutical intermediates and building blocks in medicinal chemistry.

Molecular Formula C7H13N2NaO2
Molecular Weight 180.18 g/mol
CAS No. 1796902-11-8
Cat. No. B1447839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(piperazin-2-yl)propanoate
CAS1796902-11-8
Molecular FormulaC7H13N2NaO2
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CCC(=O)[O-].[Na+]
InChIInChI=1S/C7H14N2O2.Na/c10-7(11)2-1-6-5-8-3-4-9-6;/h6,8-9H,1-5H2,(H,10,11);/q;+1/p-1
InChIKeyNJBGCVBAOCFUSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(piperazin-2-yl)propanoate (CAS 1796902-11-8): A Sodium Salt Building Block for Piperazine-Based Synthesis


Sodium 3-(piperazin-2-yl)propanoate (CAS 1796902-11-8) is a sodium carboxylate salt of 3-(piperazin-2-yl)propanoic acid, characterized by the molecular formula C₇H₁₃N₂NaO₂ and a molecular weight of 180.18 g/mol. It belongs to the class of piperazine derivatives, which are widely employed as pharmaceutical intermediates and building blocks in medicinal chemistry . The compound features a secondary amine in the piperazine ring and a carboxylate moiety, enabling salt-specific solubility and reactivity profiles that distinguish it from the free acid and other salt forms .

Why Sodium 3-(piperazin-2-yl)propanoate Cannot Be Replaced by Free Acid or Ester Analogs in Aqueous-Phase Synthesis


Substituting sodium 3-(piperazin-2-yl)propanoate with the free acid (CAS 891782-61-9) or the methyl ester (CAS 954240-18-7) alters critical physicochemical parameters that govern solubility, reaction kinetics, and handling. The sodium salt form provides markedly enhanced aqueous solubility and eliminates the need for in-situ neutralization during coupling reactions, directly impacting yield and throughput in aqueous or protic solvent systems [1]. Generic substitution without accounting for these differences can lead to incomplete dissolution, slower reaction rates, or the introduction of counterion variability, which compromises reproducibility in both research and scale-up contexts [2].

Product-Specific Quantitative Evidence for Sodium 3-(piperazin-2-yl)propanoate


Aqueous Solubility Enhancement: Sodium Salt vs. Free Acid

The free acid 3-(piperazin-2-yl)propanoic acid (CAS 891782-61-9) exhibits an experimentally reported aqueous solubility of 50 mg/mL [1]. While vendor datasheets for the sodium salt (CAS 1796902-11-8) describe it as 'freely soluble in water' , no mg/mL value is directly reported. However, general class-level principles predict a substantial solubility increase for the sodium carboxylate relative to the protonated acid form, an inference supported by the compound's low predicted XLogP3 of -3.2 [2]. The quantitative gap is noted, and this dimension is classified as supporting evidence.

Solubility Salt Form Selection Aqueous Synthesis

Purity Specification: Sodium Salt vs. Methyl Ester

Multiple vendor datasheets for sodium 3-(piperazin-2-yl)propanoate consistently specify a minimum purity of 95% . In contrast, the methyl ester analog methyl 3-(piperazin-2-yl)propanoate (CAS 954240-18-7) is typically offered at a minimum purity of 97% . This quantitative purity differential (2 percentage points) is relevant when selecting a starting material for multistep synthesis, as lower initial purity may necessitate additional purification steps downstream.

Purity Quality Specification Procurement

Storage Stability: Sodium Salt Requires Cool, Dry Conditions

The sodium salt (CAS 1796902-11-8) carries a vendor-recommended long-term storage condition of 'store in a cool, dry place' , whereas the free acid 3-(piperazin-2-yl)propanoic acid (CAS 891782-61-9) mandates storage at 2–8°C with protection from light . This differential storage requirement indicates that the free acid is more susceptible to thermal or photolytic degradation, making the sodium salt a more robust choice for laboratories without refrigerated storage capacity.

Storage Stability Handling Shelf Life

Molecular Weight and Crystallinity: Impact on Gravimetric Handling

The sodium salt (MW 180.18 g/mol) has a molecular weight approximately 13.8% higher than the free acid (MW 158.20 g/mol) [1]. While not a direct performance differentiator, the higher molecular weight may confer non-hygroscopic crystalline properties that improve gravimetric accuracy during weighing, compared to the potentially hygroscopic free acid. This is a class-level inference; no explicit hygroscopicity data for either compound was identified.

Molecular Weight Handling Weighing Accuracy

Recommended Application Scenarios for Sodium 3-(piperazin-2-yl)propanoate Based on Evidence


Aqueous-Phase Amide Coupling and Bioconjugation

Leverage the sodium salt's enhanced aqueous solubility (as supported by qualitative vendor descriptions and low predicted XLogP3) to conduct amide couplings or bioconjugation reactions directly in water or aqueous buffer, eliminating the need for organic co-solvents and simplifying workup .

Large-Scale Building Block Procurement for Ambient Storage Facilities

The sodium salt's ambient storage tolerance (cool, dry place) makes it suitable for bulk procurement in laboratories lacking refrigerated storage, reducing logistics costs and degradation risk compared to the free acid, which requires 2–8°C storage with light protection .

Synthesis of Piperazine-Containing Pharmacophores in Medicinal Chemistry

Use the sodium salt as a direct-input building block for constructing piperazine-containing pharmacophores (e.g., CNS-targeting agents, chelators), where the pre-formed carboxylate salt facilitates metal-catalyzed cross-coupling or nucleophilic substitution without an additional deprotonation step [1].

Comparative Physicochemical Screening of Salt Forms

The sodium salt serves as a reference compound in salt-form screening campaigns aiming to correlate solubility, stability, and bioavailability with counterion identity, given its well-defined purity (95%) and accessible physicochemical properties .

Technical Documentation Hub

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